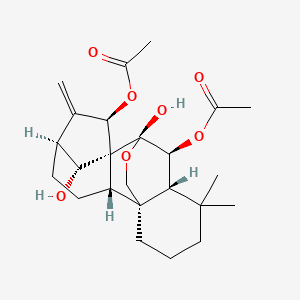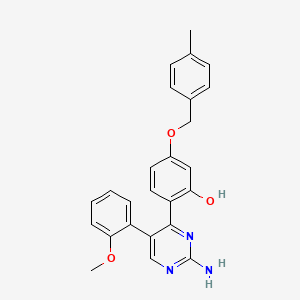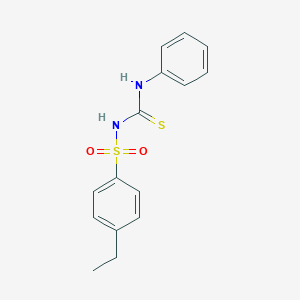
rabdoternin C
Vue d'ensemble
Description
Rabdoternin C is a naturally occurring ent-kaurane diterpenoid with the molecular formula C24H34O7. It is known for its complex structure, which includes multiple hydroxyl groups and an epoxy ring. This compound has attracted significant attention due to its potential therapeutic applications, particularly in the field of cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rabdoternin C involves multiple steps, starting from simpler diterpenoid precursorsCommon reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation and reducing agents like lithium aluminum hydride for the reduction of intermediate compounds .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in synthetic organic chemistry and biotechnological methods may pave the way for more efficient production processes in the future .
Analyse Des Réactions Chimiques
Types of Reactions
Rabdoternin C undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The epoxy ring can be reduced to form diols.
Substitution: The hydroxyl groups can be substituted with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, diols, and halogenated compounds .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying the reactivity of ent-kaurane diterpenoids.
Biology: Investigated for its role in inhibiting specific biological pathways, such as the Wnt signaling pathway.
Medicine: Explored for its anticancer properties, particularly in colon and lung cancer research.
Mécanisme D'action
Rabdoternin C exerts its effects primarily through the inhibition of the Wnt signaling pathway. This pathway is crucial for cell proliferation and differentiation, and its dysregulation is often associated with cancer. This compound inhibits the pathway by preventing the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. This leads to the downregulation of Wnt target genes, such as c-myc and cyclin D1, which are essential for cell cycle progression and survival .
Comparaison Avec Des Composés Similaires
Rabdoternin C is part of a family of ent-kaurane diterpenoids, which includes compounds like rabdoternin B and maoecrystal I. These compounds share a similar core structure but differ in the functional groups attached to the core. This compound is unique due to its specific hydroxyl and epoxy group arrangement, which contributes to its distinct biological activity .
List of Similar Compounds
- Rabdoternin B
- Maoecrystal I
- Oridonin
This compound stands out among these compounds for its potent inhibition of the Wnt signaling pathway and its selective cytotoxicity towards cancer cells, making it a promising candidate for further research and development in cancer therapy .
Propriétés
IUPAC Name |
[(1R,2S,5S,7R,8R,9R,10S,11R,18R)-7-acetyloxy-9,18-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O7/c1-12-15-7-8-16-22-10-6-9-21(4,5)17(22)20(31-14(3)26)24(28,29-11-22)23(16,18(15)27)19(12)30-13(2)25/h15-20,27-28H,1,6-11H2,2-5H3/t15-,16-,17+,18+,19+,20-,22+,23+,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDVFDNDMSYUSR-WLMSFTOLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(CCCC23COC1(C45C3CCC(C4O)C(=C)C5OC(=O)C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@]3(CCCC2(C)C)CO[C@@]1([C@]45[C@H]3CC[C@H]([C@H]4O)C(=C)[C@H]5OC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid](/img/structure/B2493488.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2493489.png)
![5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2493491.png)



![2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2493495.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2493499.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2493500.png)

![4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2493504.png)

![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2493508.png)
![Dimethyl(3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]oxy}propyl)amine](/img/structure/B2493509.png)
